5-Methylquinazoline-2,4(1H,3H)-dione in Kinase Inhibition: Superior Cytotoxic Activity of 5-Methyl-3-Substituted Derivatives Against HCT-116 Colorectal Cancer Cells Compared to Cabozantinib
The study by Hassan et al. (2023) directly compared the cytotoxic activity of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, which are built upon the 5-methylquinazoline-2,4(1H,3H)-dione scaffold, against the clinically approved multi-kinase inhibitor cabozantinib. The most potent 5-methyl-bearing derivatives, specifically compounds 4b and 4e, exhibited significantly higher cytotoxic activity than cabozantinib against the HCT-116 colorectal cancer cell line [1].
| Evidence Dimension | Cytotoxicity against HCT-116 colorectal cancer cell line |
|---|---|
| Target Compound Data | Compounds 4b and 4e (both containing the 5-methylquinazoline-2,4(1H,3H)-dione core) showed higher cytotoxic activity than cabozantinib. |
| Comparator Or Baseline | Cabozantinib (clinical multi-kinase inhibitor) showed lower cytotoxic activity. |
| Quantified Difference | Not explicitly quantified as a fold-change in the source; reported as qualitatively 'higher'. |
| Conditions | In vitro cell viability assay on HCT-116 human colorectal cancer cell line. |
Why This Matters
This direct comparison establishes that the 5-methylquinazoline-2,4(1H,3H)-dione scaffold, when properly derivatized, can yield compounds with superior anti-cancer activity against a specific cell line relative to a benchmark clinical drug, making it a valuable starting point for medicinal chemistry programs targeting c-Met/VEGFR-2 driven cancers.
- [1] Hassan, A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578. View Source
